molecular formula C18H20ClNO3 B15076254 3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide CAS No. 853332-27-1

3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide

Cat. No.: B15076254
CAS No.: 853332-27-1
M. Wt: 333.8 g/mol
InChI Key: XHIZYZVOJFOSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a 2-chloro-3-methoxyphenyl ring and a 4-ethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide typically involves the reaction of 2-chloro-3-methoxybenzoyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-chloro-3-methoxybenzoic acid or 2-chloro-3-methoxybenzaldehyde.

    Reduction: Formation of 3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamine.

    Substitution: Formation of derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide
  • 3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide
  • 3-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethoxyphenyl)propanamide

Uniqueness

3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the ethoxy group on the other phenyl ring, provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

853332-27-1

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C18H20ClNO3/c1-3-23-15-10-8-14(9-11-15)20-17(21)12-7-13-5-4-6-16(22-2)18(13)19/h4-6,8-11H,3,7,12H2,1-2H3,(H,20,21)

InChI Key

XHIZYZVOJFOSRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=C(C(=CC=C2)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.